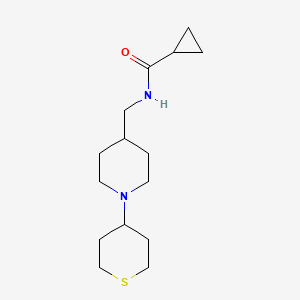

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide

Description

N-((1-(Tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide is a piperidine-based compound characterized by:

- Core structure: A piperidin-4-ylmethyl group substituted at the 1-position with tetrahydro-2H-thiopyran-4-yl.

- Functional group: A cyclopropanecarboxamide moiety attached to the methylene bridge.

- Key features: The tetrahydro-2H-thiopyran ring introduces a sulfur atom in place of oxygen (compared to tetrahydro-2H-pyran analogs), which may enhance lipophilicity and alter metabolic stability. The cyclopropane ring contributes steric constraints and electronic effects that could influence receptor binding .

Properties

IUPAC Name |

N-[[1-(thian-4-yl)piperidin-4-yl]methyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2OS/c18-15(13-1-2-13)16-11-12-3-7-17(8-4-12)14-5-9-19-10-6-14/h12-14H,1-11H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRBZCILEXSDEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCC2CCN(CC2)C3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide is the κ-opioid receptor (KOR) . KOR antagonists are potential therapeutic drugs for treating migraines and stress-related emotional disorders, including depression, anxiety, and drug abuse.

Mode of Action

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide acts as an effective and selective KOR antagonist. It interacts with the KOR, blocking the receptor and preventing the normal signal transduction pathway.

Biochemical Pathways

The compound’s action on the KOR affects the opioid signaling pathway. By blocking the KOR, it prevents the normal inhibitory effects of KOR activation, potentially leading to reduced pain perception and improved mood.

Pharmacokinetics

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide has good in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and in vivo pharmacokinetic characteristics. These properties influence its bioavailability, determining how much of the drug reaches its target site of action.

Result of Action

Oral administration of the compound shows strong efficacy in antagonizing mouse KOR agonist-induced prolactin secretion and tail-flick analgesia. This suggests that the compound can effectively block the action of KOR agonists, leading to changes in hormone secretion and pain perception.

Biological Activity

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a cyclopropanecarboxamide moiety linked to a piperidine ring substituted with a tetrahydrothiopyran group. The molecular formula is , and it has a molecular weight of approximately 288.43 g/mol.

Pharmacological Properties

Research indicates that N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide exhibits significant biological activities, particularly in neuropharmacology. Preliminary studies suggest that it may possess anxiolytic , anticonvulsant , and antidepressant properties. These activities are often attributed to its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors.

| Activity | Mechanism | References |

|---|---|---|

| Anxiolytic | Modulation of GABAergic transmission | |

| Anticonvulsant | Inhibition of excitatory neurotransmitter release | |

| Antidepressant | Serotonin receptor agonism |

The mechanism of action involves the compound's ability to bind to specific receptors in the central nervous system (CNS). It is hypothesized that the tetrahydrothiopyran ring enhances binding affinity to serotonin receptors, thereby modulating mood and anxiety levels. Additionally, interactions with GABA receptors may contribute to its anticonvulsant effects.

Study 1: Anxiolytic Effects

A study conducted on rodent models demonstrated that administration of N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. The results indicated a comparable efficacy to established anxiolytics such as diazepam.

Study 2: Anticonvulsant Activity

In a controlled experiment involving induced seizures in mice, the compound exhibited dose-dependent anticonvulsant effects. The findings suggested that it could effectively reduce seizure frequency and duration, indicating potential for further development as an antiepileptic drug.

Comparative Analysis with Similar Compounds

The biological activity of N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide can be compared with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(piperidin-4-yl)methyl cyclopropanecarboxamide | Lacks thiopyran moiety | Different receptor interaction profile |

| N-(tetrahydrothiopyran-4-yl)cyclopropanecarboxamide | Similar core structure | Enhanced CNS penetration |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Piperidine-Based Compounds

Table 1: Structural and Functional Group Comparisons

Key Observations:

- Thiopyran vs. Pyran/Phenethyl: The sulfur atom in the target compound’s thiopyran ring may increase metabolic resistance compared to oxygen-containing pyran analogs (e.g., Compound 17 in ) due to reduced polarity.

- Cyclopropane vs. Larger Rings : The cyclopropanecarboxamide’s ring strain and compact geometry likely enhance binding selectivity compared to bulkier substituents (e.g., cycloheptane in or tetrahydronaphthalenyl in ) .

Pharmacological and Metabolic Considerations

- Metabolic Stability: While direct data for the target compound are unavailable, describes microsomal stability assays for structurally related compounds.

- Receptor Interactions: Cyclopropylfentanyl () exhibits µ-opioid receptor affinity due to its phenethyl group. The target compound’s thiopyran substituent may redirect binding to non-opioid targets (e.g., sigma receptors) but requires experimental validation.

- Safety Profile : Analogous fentanyl derivatives () are associated with respiratory depression, emphasizing the need for toxicity studies on the target compound’s thiopyran-cyclopropane combination.

Q & A

Basic: What are the key considerations for synthesizing this compound in high yield?

Methodological Answer:

The synthesis involves multi-step reactions requiring precise control of reagents, solvents, and reaction times. Critical steps include:

- Piperidine-thiopyran coupling : Use anhydrous dichloromethane (DCM) with triethylamine (EtN) as a base to minimize side reactions during acetylation or amide bond formation .

- Cyclopropane incorporation : Introduce the cyclopropanecarboxamide group via nucleophilic acyl substitution, optimizing stoichiometry to avoid over-acylation .

- Purification : Employ silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane) for intermediates, followed by recrystallization for the final product .

Yield optimization (~70–80%) requires inert atmospheres (N/Ar) and moisture-free conditions to prevent hydrolysis of intermediates .

Basic: How can NMR and mass spectrometry resolve structural ambiguities in this compound?

Methodological Answer:

- 1H/13C NMR : Identify diagnostic peaks:

- 2D NMR (COSY, HSQC) : Confirm connectivity between the piperidine, thiopyran, and cyclopropane moieties .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]) with <5 ppm error. Fragmentation patterns (e.g., loss of cyclopropane CO group) confirm substituent positions .

Advanced: What strategies are effective for evaluating its biological activity and target engagement?

Methodological Answer:

- In vitro binding assays : Use radiolabeled ligands (e.g., [3H]-labeled compound) to quantify affinity for receptors (e.g., GPCRs or kinases). Competitive binding studies with known inhibitors validate specificity .

- Functional assays : Measure cAMP accumulation or calcium flux in cell lines expressing target receptors to assess agonism/antagonism .

- In vivo models : Administer the compound in rodent models (e.g., xenografts for anticancer activity) with pharmacokinetic profiling (plasma half-life, brain penetration) .

Advanced: How to resolve contradictions in reported biological data across studies?

Methodological Answer:

- Reproducibility checks : Replicate assays under identical conditions (pH, temperature, cell line passage number) .

- Orthogonal assays : Combine binding data with functional readouts (e.g., patch-clamp electrophysiology for ion channel targets) to confirm mechanism .

- Computational modeling : Perform molecular dynamics simulations to assess target binding under varying protonation states (e.g., piperidine nitrogen at physiological pH) .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

- Core modifications :

- Replace thiopyran with tetrahydropyran or cyclohexane to assess sulfur’s role in target binding .

- Vary cyclopropane substituents (e.g., fluorination) to modulate metabolic stability .

- Assay design : Test analogs in parallel using high-throughput screening (HTS) for IC/EC determination. Correlate logP values with membrane permeability .

- Crystallography : Co-crystallize lead analogs with target proteins (e.g., kinases) to identify critical hydrogen bonds or hydrophobic interactions .

Advanced: What challenges arise in crystallizing this compound for X-ray studies?

Methodological Answer:

- Solubility issues : The compound’s amphiphilic nature (polar amide vs. hydrophobic cyclopropane) complicates solvent selection. Use mixed solvents (e.g., DMSO/water) for vapor diffusion crystallization .

- Crystal packing : Flexible piperidine-thiopyran linkage may hinder ordered lattice formation. Introduce heavy atoms (e.g., bromine) via derivatization to enhance diffraction .

- Temperature control : Gradual cooling (0.1°C/min) from saturated solutions promotes single-crystal growth over polycrystalline aggregates .

Advanced: How to optimize pharmacokinetic properties for in vivo studies?

Methodological Answer:

- Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., piperidine N-demethylation). Introduce electron-withdrawing groups (e.g., CF) to slow oxidation .

- Bioavailability : Formulate as a hydrochloride salt to enhance aqueous solubility. Use lipid-based nanoemulsions for oral delivery .

- Blood-brain barrier (BBB) penetration : Measure logD values (optimal range: 2–3) and P-glycoprotein efflux ratios to predict CNS activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.